molecular formula C8H9N3O2 B3179936 5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine CAS No. 1096666-06-6

5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine

Cat. No.: B3179936
CAS No.: 1096666-06-6
M. Wt: 179.18 g/mol
InChI Key: YEAKFWVGCAGSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine ( 1096666-06-6) is a high-purity chemical building block of significant interest in organic and medicinal chemistry. With the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol, this compound features the privileged imidazo[4,5-b]pyridine scaffold, which bears structural similarity to naturally occurring purines. This similarity makes it a versatile precursor for the synthesis of a wide range of biologically active molecules . The core imidazo[4,5-b]pyridine structure is recognized as a privileged scaffold in drug discovery due to its broad therapeutic potential . Researchers utilize this heterocyclic system in the rational design of novel compounds for various applications. Derivatives of this scaffold have been extensively studied for their antitumor properties, with some acting as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents . Furthermore, this structural class demonstrates notable antimicrobial features, showing particular efficacy against Gram-positive bacteria such as Bacillus cereus . Other explored activities include anti-inflammatory and antiviral effects, making it a highly valuable template for developing new therapeutic agents . This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the compound appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-6-3-5-7(10-4-9-5)11-8(6)13-2/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAKFWVGCAGSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279683
Record name 5,6-Dimethoxy-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096666-06-6
Record name 5,6-Dimethoxy-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096666-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxy-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Imidazo 4,5 B Pyridine Derivatives

Classical and Contemporary Approaches to the Imidazo[4,5-b]pyridine Core

The synthesis of the imidazo[4,5-b]pyridine ring system can be achieved through several strategic approaches, ranging from classical condensation reactions to modern catalyzed and assisted methodologies.

Cyclocondensation Reactions in Imidazopyridine Synthesis

Cyclocondensation reactions represent a foundational and widely employed method for the construction of the imidazo[4,5-b]pyridine core. This approach typically involves the reaction of a substituted 2,3-diaminopyridine (B105623) with a suitable one-carbon electrophile, such as a carboxylic acid or its derivative. eurjchem.com For instance, the condensation of a 2,3-diaminopyridine with formic acid is a classic method to afford the unsubstituted imidazo[4,5-b]pyridine. eurjchem.com The reaction proceeds through the formation of an intermediate amide followed by an intramolecular cyclization and dehydration to yield the fused imidazole (B134444) ring. eurjchem.com

Variations of this method utilize other one-carbon sources like aldehydes, which upon condensation with the diaminopyridine, form an intermediate that requires a subsequent oxidative step to furnish the aromatic imidazopyridine ring system. google.com The choice of the condensing agent and reaction conditions can be tailored to introduce various substituents at the 2-position of the imidazo[4,5-b]pyridine core.

Transition Metal-Catalyzed Coupling Strategies (e.g., Palladium-Catalyzed Amidation)

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for the formation of C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles. In the context of imidazo[4,5-b]pyridine synthesis, palladium-catalyzed amidation reactions have been effectively utilized. nih.gov These methods often start from a suitably functionalized pyridine (B92270) precursor, such as a 2-halo-3-aminopyridine derivative.

A notable example involves the palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with an amine, followed by cyclization. While specific examples for the 5,6-dimethoxy derivative are not prevalent in the literature, the general strategy of Suzuki cross-coupling has been used to synthesize various 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov This highlights the potential for such methods in constructing diversely substituted imidazopyridine libraries.

Reductive Cyclization Protocols

Reductive cyclization offers an alternative and efficient pathway to the imidazo[4,5-b]pyridine scaffold. This strategy typically commences with a 2-amino-3-nitropyridine (B1266227) derivative. The nitro group is reduced to an amino group, which then undergoes an in-situ cyclization with a suitable carbonyl compound or its equivalent that has been previously introduced or is added to the reaction mixture.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. youngin.comucl.ac.be The synthesis of various heterocyclic compounds, including imidazo[4,5-b]pyridine derivatives, has benefited from the application of microwave irradiation. eurjchem.comresearchgate.net

For instance, the cyclocondensation of 2,3-diaminopyridines with aldehydes or other carbonyl compounds can be significantly expedited under microwave conditions. eurjchem.comresearchgate.net These reactions can often be carried out in shorter time frames and may proceed with higher yields than their conventionally heated counterparts. The use of microwave assistance is particularly beneficial for multi-component reactions, providing a rapid and efficient entry to complex molecular scaffolds. nih.gov

Precursor Chemistry and Synthetic Intermediates for 5,6-Dimethoxy-3H-imidazo[4,5-b]pyridine Construction

The synthesis of the target compound, this compound, is critically dependent on the availability of the appropriately substituted pyridine precursors.

Synthesis of Substituted 2,3-Diaminopyridines

The key precursor for the construction of the 5,6-dimethoxy-imidazo[4,5-b]pyridine core is 5,6-dimethoxy-2,3-diaminopyridine. The synthesis of substituted 2,3-diaminopyridines can be approached through several routes. A common strategy involves the nitration of a 2-aminopyridine (B139424) derivative, followed by reduction of the nitro group. orgsyn.org

A specific process for producing a closely related precursor, 2,3-diamino-6-methoxypyridine, involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860) in methanol. The resulting 2-amino-6-methoxy-3-nitropyridine (B1334430) is then reduced to afford the corresponding 2,3-diaminopyridine. google.com This method could be adapted for the synthesis of the 5,6-dimethoxy analogue by starting with an appropriately substituted dichloropyridine.

An alternative approach to 2,3-diaminopyridines involves the amination of 3-amino-2-halopyridines with aqueous ammonia (B1221849) in the presence of a catalyst. orgsyn.org The choice of synthetic route to the required 5,6-dimethoxy-2,3-diaminopyridine would depend on the availability of starting materials and the desired scale of the synthesis.

Below is a table summarizing various methods for the synthesis of 2,3-diaminopyridines:

Starting MaterialReagents and ConditionsProductReference
2-Amino-3-nitropyridineFe, aqueous acidified ethanol (B145695) or Sn, HCl2,3-Diaminopyridine orgsyn.org
3-Amino-2-nitropyridineCatalytic reduction2,3-Diaminopyridine orgsyn.org
2-Amino-5-bromo-3-nitropyridineNaOH, Al-Ni alloy or catalytic reduction2,3-Diaminopyridine orgsyn.org
3-Amino-2-chloropyridine (B31603)Concentrated aqueous ammonia2,3-Diaminopyridine orgsyn.org
2-Amino-6-chloro-3-nitropyridine1. NaOMe, MeOH; 2. Reduction2,3-Diamino-6-methoxypyridine google.com

Role of Orthoesters and Carboxylic Acid Derivatives in Cyclization

The most common and direct route to the imidazo[4,5-b]pyridine scaffold involves the condensation of a substituted 2,3-diaminopyridine with a carbonyl-containing compound, followed by cyclization and dehydration. nih.govsemanticscholar.org Carboxylic acids and their equivalents, such as orthoesters, are frequently employed for this purpose. semanticscholar.org

The reaction typically proceeds by treating the diamine with a suitable carboxylic acid under harsh dehydrating conditions, often requiring high temperatures and reagents like polyphosphoric acid (PPA). semanticscholar.org This process can also be performed in a stepwise manner by first forming an intermediate amide which then undergoes cyclization. semanticscholar.org A more direct approach utilizes orthoesters, such as triethyl orthoformate or triethyl orthoacetate. For instance, refluxing 2,3-diaminopyridine in triethyl orthoformate yields the parent imidazo[4,5-b]pyridine, while using triethyl orthoacetate produces the 2-methyl derivative in good yields of 83% and 78%, respectively. semanticscholar.org

Microwave-assisted synthesis has emerged as a rapid and efficient alternative for these condensation reactions. The reaction of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids, supported on silica (B1680970) gel, can produce 2-substituted imidazo[4,5-b]pyridines in high yields (71%–92%). semanticscholar.orgnih.gov Similarly, the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid serves as a key step in an efficient synthesis of 1-methyl-2-benzyl-1H-imidazo[4,5-b]pyridine. researchgate.net

These methods highlight the versatility of carboxylic acids and orthoesters in installing a variety of substituents at the C2 position of the imidazo[4,5-b]pyridine ring system, dictated by the choice of the cyclizing agent.

Table 1: Cyclization Reactions Using Carboxylic Acids and Orthoesters

Diamine PrecursorCyclizing AgentKey ConditionsProductYieldReference
2,3-DiaminopyridineTriethyl orthoformateReflux, followed by HCl treatmentImidazo[4,5-b]pyridine83% semanticscholar.org
2,3-DiaminopyridineTriethyl orthoacetateReflux, followed by HCl treatment2-Methyl-3H-imidazo[4,5-b]pyridine78% semanticscholar.org
2-Amino-3-hydroxypyridineVarious carboxylic acidsMicrowave (100W), Silica gel2-Substituted-imidazo[4,5-b]pyridines71-92% semanticscholar.orgnih.gov
2-Amino-3-methylaminopyridinePhenylacetic acidCyclization1-Methyl-2-benzyl-1H-imidazo[4,5-b]pyridineNot specified researchgate.net

Regioselectivity Control in Imidazo[4,5-b]pyridine Functionalization

A significant challenge in the synthesis of imidazo[4,5-b]pyridine derivatives is controlling the regioselectivity of substitutions, particularly on the nitrogen atoms of the imidazole ring. nih.gov The imidazo[4,5-b]pyridine core contains three nitrogen atoms, but due to tautomerism, alkylation or other substitutions can occur at different positions, primarily N1, N3, or N4.

Direct alkylation of an unsubstituted or C2-substituted 3H-imidazo[4,5-b]pyridine is often unselective and leads to a mixture of regioisomers. researchgate.netmdpi.com For example, the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides typically yields a mixture of N3 and N4 substituted products. mdpi.com When ethyl bromoacetate (B1195939) is used as the alkylating agent, a mixture of all three N1, N3, and N4 regioisomers can be formed. mdpi.com This lack of selectivity complicates purification and reduces the yield of the desired isomer.

To overcome this, regioselective synthetic strategies have been developed. One of the most successful approaches involves a palladium-catalyzed amidation of 2-chloro-3-aminopyridines. organic-chemistry.org In this method, a 3-amino-2-chloropyridine is coupled with a primary amide in the presence of a palladium catalyst, such as one using a Me4tBu-XPhos ligand. This is followed by an in-situ cyclization and dehydration to afford the N1-substituted imidazo[4,5-b]pyridine as the sole regioisomer in high yields. organic-chemistry.org This strategy provides a reliable and efficient route to derivatives that are otherwise difficult to access. researchgate.netorganic-chemistry.org

Another approach involves the synthesis from a pre-functionalized pyridine ring where the substitution pattern dictates the final regiochemistry. For instance, starting with 2-amino-3-methylaminopyridine and cyclizing it with an appropriate acid derivative ensures the methyl group resides at the N1 position. researchgate.net The characterization and confirmation of the resulting regioisomeric structures often require advanced NMR techniques, such as 2D-NOESY and HMBC experiments. nih.gov

Table 2: Regioselectivity in Imidazo[4,5-b]pyridine Substitution

Starting MaterialReagent/MethodOutcomeReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDirect alkylation (e.g., alkyl halides)Mixture of N3 and N4 regioisomers mdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDirect alkylation (ethyl bromoacetate)Mixture of N1, N3, and N4 regioisomers mdpi.com
3-Amino-2-chloropyridinesPd-catalyzed coupling with primary amidesRegioselective formation of N1-substituted products organic-chemistry.org
Imidazo[4,5-b]pyridine coreDirect alkylation (general)Often results in different mono- and polyalkylated products mdpi.com

Stereochemical Considerations in Advanced Imidazo[4,5-b]pyridine Synthesis

While the core imidazo[4,5-b]pyridine ring system is planar, stereochemical considerations become paramount when it is incorporated into larger, complex molecules or when chiral substituents are introduced. This is particularly relevant in the synthesis of nucleoside analogues and other biologically active molecules where specific stereoisomers are required for activity.

A key example lies in the synthesis of imidazo[4,5-b]pyridine-based nucleosides, which are analogues of natural purines. researchgate.net In these syntheses, the stereoselective formation of the glycosidic bond is critical. For instance, the glycosylation of an imidazo[4,5-c]pyridine (a close isomer) with a tetraacetate-protected ribofuranose was reported to yield exclusively the N9-β-isomer. researchgate.net Achieving such high stereoselectivity is crucial as different anomers (α vs. β) can have drastically different biological properties. The principles of controlling this stereocenter are directly applicable to the synthesis of advanced imidazo[4,s-b]pyridine derivatives.

Furthermore, the synthesis of complex derivatives, such as the retinoid X receptor (RXR) partial agonist CATF-PMN, involves the attachment of a chiral moiety to the imidazo[4,5-b]pyridine scaffold. nih.gov The specific compound, 3-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, contains a complex substituent with defined stereochemistry that is essential for its biological function. nih.gov While the report focuses on the biological activity, the synthesis of such a molecule inherently requires careful control of the stereochemistry of the substituents being appended to the heterocyclic core. The challenge lies not in the chirality of the core itself, but in preserving and controlling the stereochemistry of appended groups throughout the synthetic sequence.

Therefore, advanced synthetic strategies must account for the stereochemical outcome of reactions that introduce chiral centers on substituents at the C2, N1, or N3 positions, or during the formation of glycosidic linkages to the imidazole nitrogen atoms.

Investigation of Biological Activities Associated with Imidazo 4,5 B Pyridine Derivatives

Enzyme and Receptor Target Identification and Mechanistic Studies

The imidazo[4,5-b]pyridine framework has proven to be a fertile ground for the development of potent protein kinase inhibitors. nih.gov Notably, derivatives have been identified as dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in oncology. acs.org

Optimization of an imidazo[4,5-b]pyridine series led to the identification of a preclinical candidate, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (compound 27e), which demonstrates potent, dual inhibition of FLT3 and Aurora kinases. acs.org This compound inhibits Aurora-A and Aurora-B, as well as wild-type FLT3 and its clinically relevant mutants, such as FLT3-ITD and FLT3(D835Y). acs.org The internal tandem duplication (ITD) mutation in FLT3 is a driver in acute myeloid leukemia (AML), making dual inhibitors particularly relevant for this disease. acs.org

Another study developed imidazo[4,5-b]pyridine derivatives (compounds 18a and 18b) that showed submicromolar inhibitory activities against both FLT3-ITD and FLT3-D835Y mutants. nih.gov The table below summarizes the inhibitory activities of selected imidazo[4,5-b]pyridine derivatives against these key kinases.

Compound Name/IdentifierTarget KinaseActivity TypeValue (nM)
Compound 27e Aurora-AKd7.5
Aurora-BKd48
FLT3 (wild-type)Kd6.2
FLT3-ITDKd38
FLT3-D835YKd14
Compound 18a FLT3-ITDIC50230
FLT3-D835YIC50180
CDK2/EIC50>10000
Compound 18b FLT3-ITDIC50210
FLT3-D835YIC50170
CDK2/EIC50>10000

Data sourced from multiple studies. acs.orgnih.gov

Adenosine (B11128) deaminase (ADA) is a key enzyme in purine (B94841) metabolism. While the structural similarity of imidazo[4,5-b]pyridine to purines suggests potential interaction, the available literature focuses more on other purine-like heterocyclic systems for ADA inhibition. Studies have detailed the ADA inhibitory activity of related scaffolds such as imidazo[4,5-e] acs.orgrsc.orgnih.govtriazepines and imidazo[4,5-d]pyridazines. nih.govnih.gov For instance, certain imidazo[4,5-e] acs.orgrsc.orgnih.govtriazepine analogues were found to be competitive inhibitors of ADA, though they bind with significantly less affinity than transition-state inhibitors like coformycin. nih.gov However, specific examples and inhibitory constants (Ki) for imidazo[4,5-b]pyridine derivatives against adenosine deaminase are not prominently featured in the reviewed research.

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator for pro-inflammatory cytokines, including interleukins (IL-12, IL-23) and type 1 interferons (IFN). rsc.orgnih.gov Inhibition of TYK2 is therefore an attractive strategy for treating immuno-inflammatory diseases. nih.gov Research in this area has identified potent and selective allosteric inhibitors of TYK2 based on the related imidazo[1,2-b]pyridazine (B131497) scaffold. rsc.orgnih.gov

These compounds bind to the regulatory pseudokinase (JH2) domain of TYK2, leading to the suppression of cytokine-mediated signaling. rsc.orgnih.gov For example, iterative modifications of the imidazo[1,2-b]pyridazine core led to compounds with sub-100 nM potency in cellular assays that measure the inhibition of IFNα stimulation. nih.gov Further optimization resulted in inhibitor 6 , which demonstrated a Ki of 0.086 nM against the TYK2 JH2 domain and an IC50 of 12 nM in a human whole blood assay for IFNα inhibition. nih.gov While these findings are significant, it is important to note they pertain to the imidazo[1,2-b]pyridazine isomer, not the imidazo[4,5-b]pyridine core. Information regarding the direct modulation of cytokines like TNF-α and IL-6 by imidazo[4,5-b]pyridine derivatives is not specified in the available data. nih.govnih.gov

Compound IdentifierScaffoldTargetActivity TypeValue (nM)
Compound 7 Imidazo[1,2-b]pyridazineTYK2 JH2IC501700
Compound 18 Imidazo[1,2-b]pyridazineTYK2 JH2IC5080
Compound 29 Imidazo[1,2-b]pyridazineTYK2 JH2IC5020
Compound 6 Imidazo[1,2-b]pyridazineTYK2 JH2Ki0.086
IFNα (Cellular Assay)IC5012

Data sourced from studies on Imidazo[1,2-b]pyridazine derivatives. nih.govnih.gov

The gamma-aminobutyric acid type A (GABAA) receptor is a well-established target for drugs affecting the central nervous system. nih.gov The broader class of imidazopyridines has been historically associated with positive allosteric modulation of the GABAA receptor. mdpi.com However, detailed investigations and specific binding affinity data for derivatives of the imidazo[4,5-b]pyridine isomer as GABAA receptor modulators are not available in the reviewed scientific literature. Research on GABAA modulation tends to focus on other scaffolds, such as imidazodiazepines. nih.govresearchgate.net

Imidazo[4,5-b]pyridine derivatives have been identified as antagonists of the Angiotensin II Type 1 (AT1) receptor, a key target in the management of hypertension. mdpi.com Studies have explored the replacement of other chemical moieties with the imidazo[4,5-b]pyridine scaffold to investigate structure-activity relationships. researchgate.net These investigations confirmed that many of the synthesized compounds based on this scaffold display a high binding affinity for the AT1 receptor. researchgate.net For example, the compound L-158,809 is a noted potent, orally active imidazo[4,5-b]pyridine-based angiotensin II receptor antagonist. mdpi.com

Antimicrobial Spectrum and Antifungal Activity

The imidazo[4,5-b]pyridine scaffold has been utilized to develop agents with a broad spectrum of antimicrobial and antifungal activity. nih.gov Numerous studies have synthesized and evaluated series of these derivatives against various bacterial and fungal pathogens.

One study reported that a series of 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives showed promising activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against strains including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Candida species. nih.gov Another investigation found that 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives exerted strong inhibitory effects against the Gram-positive bacterium Bacillus cereus. nih.gov In contrast, some studies have found that certain amidino-substituted imidazo[4,5-b]pyridines were largely devoid of antibacterial activity, with MIC values greater than 64 μM, though one derivative showed moderate activity against Escherichia coli.

The antifungal potential has also been noted, with activity against Aspergillus flavus and various Candida species. nih.govnih.gov The table below presents the antimicrobial activities of selected imidazo[4,5-b]pyridine derivatives.

Compound IdentifierTarget OrganismActivity TypeValue
Compound 4a Staphylococcus aureusMIC4 µg/mL
MRSAMIC4 µg/mL
Candida albicansMIC8 µg/mL
Candida parapsilosisMIC4 µg/mL
Compound 4b Staphylococcus aureusMIC8 µg/mL
MRSAMIC8 µg/mL
Compound 14 Escherichia coliMIC32 µM
Staphylococcus aureusMIC>64 µM
Compound 39 Bacillus subtilisMIC-
Staphylococcus aureusMIC-
Aspergillus flavusMIC-
Compound 2 Bacillus cereusMIC0.07 mg/mL
Escherichia coliMIC0.315 mg/mL

Data sourced from multiple studies. nih.govnih.govnih.gov Note: "-" indicates strong or promising activity was reported without a specific value being available in the source text.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of imidazo[4,5-b]pyridine have been evaluated for their antibacterial activity against a variety of bacterial strains. ijpbs.com Studies have shown that the antibacterial efficacy is highly dependent on the specific substitutions on the heterocyclic core. nih.gov

For instance, some synthesized imidazo[4,5-b]pyridine derivatives have demonstrated activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Salmonella typhi. ijpbs.com In one study, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were tested, with most compounds showing little to no activity. mdpi.com However, a notable exception was a derivative substituted with bromine and a 2-imidazolinyl group, which exhibited moderate activity against E. coli. mdpi.comnih.gov

Other research has indicated that Gram-positive bacteria may be more sensitive to certain imidazo[4,5-b]pyridine derivatives compared to Gram-negative bacteria, which can be more resistant. nih.govmdpi.com For example, compounds 5c and 5e, which are pyrazole-imidazo[1,2-a]pyridine derivatives, showed significant bactericidal properties against a panel of tested strains. nih.gov Specifically, compound 5c was active against both Gram-positive (S. aureus, MRSA) and Gram-negative (S. typhi, K. pneumonia, P. aeruginosa) strains. nih.gov

The introduction of specific functional groups, such as a methoxy (B1213986) substituent, has been reported to enhance toxicity against several bacteria. researchgate.net The combination of the imidazo[4,5-b]pyridine ring with a 2,6-diarylpiperidin-4-one core also yielded compounds with increased activity against both Gram-positive and Gram-negative bacteria, particularly when a chlorine atom was present on the phenyl groups. nih.gov

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Bacterial Strain Activity/Measurement Reference
Derivative 14 (bromo-substituted with 2-imidazolinyl group) E. coli (Gram-negative) MIC: 32 μM mdpi.comnih.gov
Compound 5c (2-OH substituted pyrazole-imidazo[1,2-a]pyridine) S. aureus (Gram-positive) MBC: 0.08 μg/mL nih.gov
Compound 5c (2-OH substituted pyrazole-imidazo[1,2-a]pyridine) MRSA (Gram-positive) MBC: 19.53 μg/mL nih.gov
Compound 5c (2-OH substituted pyrazole-imidazo[1,2-a]pyridine) S. typhi (Gram-negative) MBC: 0.63 μg/mL nih.gov
Compound 5c (2-OH substituted pyrazole-imidazo[1,2-a]pyridine) K. pneumonia (Gram-negative) MBC: 0.08 μg/mL nih.gov
Compound 5c (2-OH substituted pyrazole-imidazo[1,2-a]pyridine) P. aeruginosa (Gram-negative) MBC: 0.63 μg/mL nih.gov
Compound 5e (pyrazole-imidazo[1,2-a]pyridine derivative) Various strains MBC: <1 μg/mL nih.gov
Compound VId (3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamide) Various bacteria Most effective of series ijpbs.com

Antifungal Mechanisms (e.g., Glucosamine-6-phosphate synthase)

The antifungal potential of imidazo[4,5-b]pyridine derivatives has also been investigated, with some compounds showing activity against fungi like Aspergillus niger and Candida albicans. ijpbs.com A potential molecular target for the antifungal action of the closely related imidazo[4,5-c]pyridine derivatives is Glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govtandfonline.com This enzyme is crucial for the biosynthesis of the fungal cell wall. nih.gov Molecular docking studies have suggested that derivatives containing halogen atoms exhibit good docking energy with this enzyme. nih.gov

Other proposed antifungal mechanisms for related hybrid imidazole (B134444) derivatives include the inhibition of lanosterol (B1674476) 14 α-demethylase, an enzyme involved in ergosterol (B1671047) biosynthesis, and the inhibition of cell wall synthesis. nih.gov For example, a bis-(imidazole)-pyridine hybrid compound demonstrated significant antifungal activity against C. albicans, C. parapsilosis, and Rhodotorula sp., with activity comparable or superior to the standard drug fluconazole. nih.gov Another derivative from the same study showed strong, selective antifungal activity against the phytopathogenic fungi A. niger and A. flavus. nih.gov

Antiviral Properties (e.g., Bovine Viral Diarrhea Virus)

The antiviral activity of imidazo[4,5-b]pyridine derivatives has been explored against a range of DNA and RNA viruses. mdpi.comnih.gov Notably, research has identified certain derivatives as inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a pestivirus within the Flaviviridae family. nih.govfrontiersin.orgmdpi.com BVDV is utilized as a surrogate model for the hepatitis C virus (HCV) in antiviral research.

A series of imidazo[4,5-c]pyridines were developed and tested against BVDV, leading to the identification of a highly active and selective molecule that interacts with the viral RNA-dependent RNA polymerase. nih.gov The presence of large substituents on the benzyl (B1604629) group of these derivatives was found to reduce activity. nih.gov Other studies have also pointed to bromophenyl-imidazo-pyridines (BPIP) as inhibitors of BVDV. frontiersin.org

Beyond BVDV, some imidazo[4,5-b]pyridine derivatives have demonstrated selective activity against other viruses. For instance, a bromo-substituted derivative and a para-cyano-substituted derivative showed moderate but selective activity against the respiratory syncytial virus (RSV). mdpi.comnih.gov

Anticancer and Antiproliferative Research

A significant body of research has focused on the anticancer and antiproliferative properties of imidazo[4,5-b]pyridine derivatives. irb.hrrjraap.commdpi.com These compounds have been shown to influence cellular pathways essential for the functioning of cancer cells. researchgate.net

Cytostatic Effects on Human Cancer Cell Lines

Numerous studies have demonstrated the cytostatic effects of imidazo[4,5-b]pyridine derivatives on a variety of human cancer cell lines. irb.hrnih.govnih.gov The antiproliferative activity is greatly influenced by the nature and position of substituents on the heterocyclic skeleton. irb.hrnih.gov

A novel series of tetracyclic imidazo[4,5-b]pyridine derivatives showed pronounced cytostatic effects in the submicromolar range, particularly against HCT116 (colon carcinoma) and MCF-7 (breast cancer) cells. irb.hrnih.gov The position of the nitrogen atom in the pyridine (B92270) ring was found to have a significant impact on the enhancement of antiproliferative activity. irb.hrnih.gov Similarly, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated, with two compounds showing selective and strong activity against colon carcinoma cell lines in the sub-micromolar range. mdpi.comnih.gov

Further research into 2,6-disubstituted imidazo[4,5-b]pyridines revealed that p-hydroxy substituted derivatives displayed strong activity against most tested cell lines. nih.gov The methylation of the nitrogen atom on the imidazo[4,5-b]pyridine core was also found to generally improve antiproliferative activity. nih.gov Other imidazopyridine carbohydrazide (B1668358) derivatives have exhibited cytotoxic activity against MCF-7, HT-29 (colon cancer), and K562 (leukemia) cell lines. nih.gov

Table 2: Cytostatic Effects of Selected Imidazo[4,5-b]pyridine Derivatives on Human Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity/Measurement (IC₅₀) Reference
Regioisomer 6, 7, 9 (Tetracyclic amino substituted) HCT116, MCF-7 0.3 - 0.9 μM irb.hrnih.gov
Compound 10 (Amidinophenyl substituted) SW620 (Colon Carcinoma) 0.4 μM mdpi.comnih.gov
Compound 14 (Imidazolinylphenyl substituted) SW620 (Colon Carcinoma) 0.7 μM mdpi.comnih.gov
Compound 13 (p-hydroxy substituted) Various cell lines 1.45–4.25 μM nih.gov
Compound 19 (N-methyl, p-hydroxy substituted) Various cell lines 1.45–4.25 μM nih.gov
Compound 7d (Imidazopyridine carbohydrazide) MCF-7 (Breast Cancer) 22.6 μM nih.gov
Compound 7d (Imidazopyridine carbohydrazide) HT-29 (Colon Cancer) 13.4 μM nih.gov

Microtubule Dynamics Modulation

The mechanism of antiproliferative action for some imidazo[4,5-b]pyridine derivatives has been linked to the modulation of microtubule dynamics. Research on imidazo[4,5-b]pyridine-derived acrylonitriles, which showed potent sub-micromolar activity, confirmed through immunofluorescence staining and in vitro tubulin polymerization assays that tubulin was the primary target. mdpi.com Another study noted that CLK1, a kinase that can be inhibited by certain imidazo[4,5-b]pyridine derivatives, regulates the alternative splicing of the microtubule-associated protein TAU, which can lead to neurodegeneration when imbalanced. google.com

DNA/RNA Interaction Studies

Investigations into the mechanism of action have also revealed that DNA and RNA are potential cellular targets for imidazo[4,5-b]pyridine derivatives. irb.hrnih.gov Selected tetracyclic derivatives have shown moderate to high binding affinities for both DNA and RNA. irb.hrnih.gov The interactions were found to be influenced by the positioning of amino side chains on the tetracyclic core and the charge of the ligand. irb.hrnih.gov Furthermore, some triaza-benzo[c]fluorenes derived from imidazo[4,5-b]pyridine, particularly those with a 2-imidazolinyl moiety, are believed to exert their potent antiproliferative effects by intercalating into double-stranded DNA. mdpi.com

Structure Activity Relationship Sar Analysis of Imidazo 4,5 B Pyridine Scaffolds

Influence of Substituent Nature and Position on Biological Potency

The type and placement of chemical groups on the imidazo[4,5-b]pyridine core are determinant factors for biological potency. Studies across various therapeutic targets reveal consistent trends.

For instance, in the development of tuberculostatic agents, the hydrophobicity of the derivatives was found to be a decisive factor for their activity against Mycobacterium tuberculosis. nih.gov A quantitative structure-activity relationship (QSAR) equation was derived that enables the rational design of more active derivatives based on this property. nih.gov In the context of antihypertensive agents targeting the angiotensin II (AT1) receptor, research on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives indicated that substitutions with groups that are more electronegative and have low bulkiness are favorable for activity. researchgate.net

Investigations into the antimicrobial properties of related pyridine (B92270) compounds have shown that the presence of dimethoxy substituents can lead to high activity against various microbial strains. nih.gov Furthermore, studies on imidazo[4,5-b]pyridine derivatives have highlighted the impact of various substituents on their antiproliferative effects. For example, the introduction of bromo, cyano, or amidino groups on a phenyl ring attached to the scaffold significantly influences anticancer activity. mdpi.com Specifically, derivatives with an unsubstituted amidino group or a 2-imidazolinyl amidino group displayed potent and selective activity against colon carcinoma cell lines. mdpi.com

In the realm of kinase inhibition, a key area for this scaffold, specific substitutions are critical for potency. Optimization efforts for Aurora kinase inhibitors led to the identification of a potent derivative featuring a 6-chloro substitution among other complex moieties. nih.govacs.org The development of mixed-lineage protein kinase 3 (MLK3) inhibitors also demonstrated that the majority of the synthesized 3H-imidazo[4,5-b]pyridine compounds showed significant enzyme inhibition, with specific derivatives exhibiting IC50 values in the low nanomolar range. nih.gov

The following table summarizes the observed influence of various substituents on the biological activity of the imidazo[4,5-b]pyridine scaffold based on published research findings.

Substituent/PropertyPosition/ContextAssociated Biological ActivityReference
Increased HydrophobicityGeneralTuberculostatic nih.gov
Electronegative, Low BulkinessImidazo[4,5-c]pyridine ringAntihypertensive (Angiotensin II antagonist) researchgate.net
Dimethoxy groupsGeneral (on related pyridines)Antimicrobial nih.gov
Bromo, Cyano, AmidinoPhenyl ring at C2Antiproliferative mdpi.com
6-ChloroPyridine ringAurora Kinase Inhibition nih.gov
Various complex moietiesGeneralMLK3 Kinase Inhibition nih.gov

Regioisomeric Effects on Pharmacological Profiles

The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms available for substitution, leading to the formation of regioisomers. The specific location of a substituent, particularly on the imidazole (B134444) portion of the fused ring system (positions N1, N3, or N4), can dramatically alter the molecule's pharmacological profile.

Alkylation reactions on the 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine core can yield different regioisomers, such as N3 and N4 substituted products. nih.gov In some cases, with specific reagents like ethyl bromoacetate (B1195939), N1, N3, and N4 regioisomers can be formed simultaneously. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict the relative stability of these isomers. For the parent 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, calculations showed that the tautomer with the hydrogen atom on the N3 position of the imidazole ring is preferable to the one in the N4 position. nih.gov

These structural differences have a direct impact on how the molecules interact with their biological targets. Molecular docking studies of different regioisomers into the active site of dihydrofolate reductase (DHFR) confirmed that these analogs adopt numerous distinct and important interactions with the enzyme's amino acid residues. nih.gov The differential orientation and interaction patterns of each regioisomer within a receptor's binding pocket can explain variations in their observed biological activity.

RegioisomerMethod of GenerationSignificanceReference
N3- and N4-alkylatedAlkylation with halogenated derivativesFormation of two distinct regioisomers with different properties. nih.gov
N1-, N3-, and N4-alkylatedAlkylation with ethyl bromoacetateSimultaneous formation of three regioisomers, allowing for comparative biological evaluation. nih.gov

Conformational Flexibilities and Their Impact on Receptor Binding

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is crucial for its interaction with a biological receptor. The imidazo[4,5-b]pyridine scaffold and its appended substituents possess conformational flexibility that allows them to fit optimally into the binding pockets of target proteins, such as kinases.

Molecular docking simulations are a key tool used to assess the binding patterns and affinity of these derivatives. Such studies have been performed for imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase and MLK3, providing insights into their binding modes within the kinase active sites. nih.govnih.gov These computational models help to visualize how the molecule orients itself to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues, which is essential for potent inhibition.

For example, the optimization of Aurora kinase inhibitors involved docking designed compounds into the enzyme's active site to predict their binding affinity. acs.org The most promising compounds were then synthesized and evaluated, with crystallographic data for one derivative, 2-(1-methyl-1H-imidazol-5-yl)-3H-imidazo[4,5-b]pyridine, confirming its binding conformation through electron density maps. acs.org Similarly, docking studies of regioisomers into the DHFR active site revealed that the different isomers could adopt varied but stable conformations, leading to numerous favorable interactions. nih.gov This highlights that the inherent flexibility of the scaffold is a key component of its ability to act on diverse biological targets.

Development of Predictive Models for Optimized Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been successfully applied to the imidazo[4,5-b]pyridine class to guide the development of optimized derivatives. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been used to model imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors. nih.gov These models yielded high predictive power and generated 3D contour maps that identified the key structural requirements for enhancing inhibitory activity. nih.gov Based on these models, a new set of analogues was proposed with significantly improved predicted potencies. nih.gov

For predicting the anticancer potency of imidazo[4,5-b]pyridine derivatives, QSAR models have been developed using techniques like genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural network (BP-ANN). benthamdirect.com These models, which demonstrated high predictivity, help in understanding the relationship between the molecular descriptors of the compounds and their toxicity. researchgate.netbenthamdirect.com Another study on angiotensin II (AT1) receptor antagonists employed 2D-QSAR and other methods to develop statistically significant models. researchgate.net The results suggested that substituting the scaffold with more electronegative and less bulky groups is favorable for antihypertensive activity. researchgate.net A QSAR equation was also derived for derivatives with tuberculostatic activity, which identified hydrophobicity as the critical parameter for rational drug design. nih.gov

The table below summarizes various predictive models developed for imidazo[4,5-b]pyridine derivatives.

Model TypeTarget/ActivityKey FindingsReference
3D-QSAR (CoMFA, CoMSIA)Aurora A Kinase InhibitionIdentified key structural requirements for activity from 3D contour maps; high predictive power. nih.gov
GA-MLR and BP-ANNAnticancer PotencyDeveloped robust models for predicting toxicity and potency; BP-ANN showed better performance. benthamdirect.com
2D-QSAR, Group-based QSARAntihypertensive (AT1 antagonist)Electronegative and low-bulk substituents enhance activity. researchgate.net
QSARTuberculostatic ActivityHydrophobicity is the decisive factor for activity. nih.gov

Computational Chemistry and Molecular Modeling in Imidazo 4,5 B Pyridine Research

Quantum Chemical Studies (e.g., DFT Calculations, HOMO-LUMO Analysis)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of imidazo[4,5-b]pyridine systems. research-nexus.netuctm.edu Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to optimize molecular geometries and investigate the global and local reactivities of these derivatives. research-nexus.netuctm.edu Such calculations provide a detailed understanding of how these compounds might behave in different chemical environments. research-nexus.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and stability. nih.govmdpi.com The HOMO-LUMO energy gap (Δε) is a particularly important descriptor, as it relates to the molecule's chemical reactivity and kinetic stability. nih.govnih.gov For instance, studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives calculated a HOMO-LUMO energy gap (Δε) ranging from 0.105 to 0.177 atomic units (au). nih.gov In these derivatives, the HOMO is typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole (B134444) portion, indicating the pathway for intramolecular charge transfer. nih.govresearchgate.net

DFT calculations have also been used to compare the stability of different regioisomers. For example, in certain alkylated imidazopyridines, derivatives alkylated at the N3 position were found to be energetically more stable than their N4-alkylated counterparts, a factor influenced by steric hindrance from the alkylating agent. nih.gov These computational insights are vital for predicting reaction outcomes and understanding the electronic behavior that underpins the biological activity of these compounds. mdpi.com

Table 1: Theoretical Quantum Chemical Data for Imidazo[4,5-b]pyridine Derivatives Data is illustrative of the types of values obtained in studies on this class of compounds.

Compound Type Method/Basis Set HOMO Energy (au) LUMO Energy (au) Energy Gap (Δε) (au) Source
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives TD-DFT/B3LYP/6-311G** Varies Varies 0.105 - 0.177 nih.gov
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine B3LYP/6–311G(d,p) - - Calculated nih.gov
Alkyl substituted imidazo[4,5-b]pyridine derivatives DFT/B3LYP/6-31G(d,p) Calculated Calculated Calculated research-nexus.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov This method is extensively applied in the study of imidazo[4,5-b]pyridine derivatives to elucidate their mechanism of action and to guide the design of more potent inhibitors. nih.gov For example, docking studies have been crucial in understanding how these compounds interact with protein kinases, which are common targets in cancer therapy. nih.govnih.gov

In one study, new imidazo[4,5-b]pyridine derivatives were designed as potential anticancer agents and docked into the active site of Cyclin-Dependent Kinase 9 (CDK9). nih.gov The simulation revealed that the most active compounds exhibited a superior binding affinity compared to the natural ligand, illustrating their potential as effective inhibitors. nih.gov Similarly, docking simulations of imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase helped identify key structural requirements for inhibitory activity. nih.gov

Docking studies on 6-bromo-imidazo[4,5-b]pyridine derivatives targeting S. aureus tyrosyl-tRNA synthetase revealed that one of the most potent compounds achieved a binding affinity of -8.74 Kcal/mol. tandfonline.com These simulations can visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket. nih.govnih.gov This detailed understanding of ligand-target interactions is invaluable for structure-based drug design. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Imidazo[4,5-b]pyridine Derivatives

Derivative Class Protein Target Key Findings Source
Imidazo[4,5-b]pyridines Cyclin-Dependent Kinase 9 (CDK9) Showed superior binding affinity relative to the natural ligand. nih.gov
Imidazo[4,5-b]pyridines Aurora A Kinase Identified key structural requirements for activity. nih.gov
6-bromo-imidazo[4,5-b]pyridines S. aureus tyrosyl-tRNA synthetase A potent compound showed a binding affinity of -8.74 Kcal/mol. tandfonline.com
Imidazo[4,5-c]pyridin-2-ones Src Family Kinases (SFKs) Revealed possible binding patterns in the ATP binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For imidazo[4,5-b]pyridine derivatives, QSAR studies are instrumental in predicting the activity of newly designed analogues and in understanding which molecular properties are most influential for their therapeutic effect. nih.gov

For example, 3D-QSAR studies were performed on a series of sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), robust models with high predictive power were developed. nih.gov The statistical validation of these models, including cross-validated correlation coefficients (r(cv)²) of 0.774 (CoMFA) and 0.800 (CoMSIA), and predictive correlation coefficients (r(pred)²) of 0.933 and 0.959, respectively, demonstrated their reliability. nih.gov The 3D contour maps generated from these models highlighted the key steric and electrostatic features required for potent activity, guiding the design of new, more effective compounds. nih.gov

In another study predicting the anticancer potency of imidazo[4,5-b]pyridine derivatives, QSAR models were built using genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural network (BP-ANN) techniques. researchgate.net The results indicated that the BP-ANN model had a superior performance compared to the GA-MLR model, showcasing the utility of these models in designing and predicting the activity of novel derivatives. researchgate.net

Virtual Screening and De Novo Design of Imidazo[4,5-b]pyridine Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, along with de novo design (designing new molecules from scratch), accelerates the discovery of novel imidazo[4,5-b]pyridine-based therapeutic agents.

The insights gained from QSAR and molecular docking studies are often used to fuel these efforts. For example, after identifying the key structural requirements for activity from 3D-QSAR models of Aurora A kinase inhibitors, researchers proposed a set of thirty new imidazo[4,5-b]pyridine analogues predicted to have significantly improved potencies. nih.gov Similarly, the design of new imidazo[4,5-b]pyridine compounds as potent anticancer agents with CDK9 inhibitory activity was based on computational design principles. nih.gov

An innovative approach known as collaborative virtual screening has also been employed. nih.gov In one instance, this method was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis by probing multiple proprietary pharmaceutical libraries. nih.gov This in-silico approach rapidly expanded the chemical diversity, leading to the identification of compounds with improved antiparasitic activity and selectivity. nih.gov Such strategies are crucial for efficiently navigating vast chemical spaces to find promising new drug candidates.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal structure is crucial for crystal engineering and for comprehending the solid-state properties of a compound. rsc.org Hirshfeld surface analysis is a computational tool that provides a visual and quantitative way to explore these interactions. research-nexus.netnih.gov This method maps the close contacts between atoms in a crystal, allowing for the identification and quantification of different types of interactions, such as hydrogen bonds and van der Waals forces. research-nexus.netnih.gov

For several imidazo[4,5-b]pyridine derivatives, Hirshfeld surface analysis has been used in conjunction with single-crystal X-ray diffraction to analyze their crystal packing. research-nexus.netnih.govtandfonline.com In a study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the analysis revealed that the most significant contributions to the crystal packing came from H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these intermolecular contacts. nih.gov

This analysis not only confirms the presence of interactions like π–π stacking but also quantifies their relative importance, offering a deeper understanding of how molecules assemble in the solid state. uctm.edunih.gov This knowledge is valuable for controlling polymorphism and designing crystalline materials with desired physical properties.

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in an Imidazo[4,5-b]pyridine Derivative Data from a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine.

Interaction Type Contribution to Hirshfeld Surface Source
H···H 48.1% nih.gov
H···Br/Br···H 15.0% nih.gov
H···O/O···H 12.8% nih.gov

Derivatization and Chemical Modification Strategies for 5,6 Dimethoxy 3h Imidazo 4,5 B Pyridine and Analogues

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazo[4,5-b]pyridine ring system are primary sites for chemical modification. N-alkylation and N-acylation reactions not only influence the molecule's solubility and lipophilicity but also play a critical role in its interaction with biological targets.

The alkylation of the imidazo[4,5-b]pyridine core can result in a mixture of regioisomers, with substitution occurring at the N-1, N-3, or N-4 positions of the heterocyclic system. The regioselectivity of these reactions is influenced by the nature of the substituents on the scaffold, the alkylating agent, and the reaction conditions. For instance, the alkylation of 2-substituted-phenyl-4H-imidazo[4,5-b]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) has been shown to predominantly yield N-4 and N-3 regioisomers. nih.gov The structural elucidation of these isomers is often accomplished using advanced NMR techniques like 2D-NOESY and HMBC experiments. nih.gov

While specific examples detailing the N-alkylation of 5,6-Dimethoxy-3H-imidazo[4,5-b]pyridine are not extensively documented in readily available literature, the general principles of N-alkylation of imidazo[4,5-b]pyridines with electron-donating groups suggest that similar regioselectivity can be expected. The electron-donating nature of the methoxy (B1213986) groups at the 5 and 6 positions would likely influence the electron density of the pyridine (B92270) ring nitrogen (N-4), potentially favoring its alkylation.

N-acylation, another important modification, introduces an acyl group onto the nitrogen atoms. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a base. N-acylation can serve to introduce a variety of functional groups and can also act as a protective group strategy during multi-step syntheses.

Reagent/CatalystProduct TypeReference
Alkyl Halides (e.g., 4-chlorobenzyl bromide, butyl bromide) / K2CO3, DMFN-Alkylated Imidazo[4,5-b]pyridines nih.gov
Acyl Chlorides / BaseN-Acylated Imidazo[4,5-b]pyridinesGeneral Knowledge

Introduction of Diverse Functional Groups on the Pyridine and Imidazole (B134444) Rings

The introduction of various functional groups onto the pyridine and imidazole rings of the this compound scaffold is a key strategy for creating diverse chemical libraries for drug discovery.

One of the most versatile methods for functionalizing the imidazo[4,5-b]pyridine core is through halogenation, followed by palladium-catalyzed cross-coupling reactions. For example, the synthesis of 2-halo-deazapurines (imidazo[4,5-b]pyridines) provides a handle for introducing a wide range of substituents at the C-2 position. researchgate.net Palladium-catalyzed Suzuki cross-coupling reactions of these 2-halo derivatives with potassium organotrifluoroborate salts have been successfully employed to synthesize C-2-substituted imidazo[4,5-b]pyridine analogues in good to excellent yields. researchgate.net This methodology is compatible with a variety of aryl and heteroaryl trifluoroborates. researchgate.net

Furthermore, direct C-H functionalization offers an atom-economical approach to introduce new bonds. While specific examples for the 5,6-dimethoxy derivative are scarce, research on the broader class of imidazopyridines has demonstrated the feasibility of such transformations.

The synthesis of the precursor, 5,6-dimethoxy-2,3-diaminopyridine, is a critical step for accessing the target scaffold. This diamine can be prepared through a multi-step synthesis, for example, starting from 2,6-dichloro-3-nitropyridine, which undergoes methoxylation to give 2-amino-6-methoxy-3-nitropyridine (B1334430), followed by reduction to yield 2,3-diamino-6-methoxypyridine. google.com This precursor can then be cyclized with various reagents to form the desired this compound core, which can be further functionalized.

Reaction TypeReagents/CatalystPosition of FunctionalizationResulting FunctionalityReference
HalogenationHalogenating Agent (e.g., NBS, NCS)C-2, C-7Bromo, Chloro researchgate.net
Suzuki Cross-CouplingPotassium Organotrifluoroborates / Pd CatalystC-2Aryl, Heteroaryl researchgate.net
AmidationPrimary Amides / Pd CatalystN-1Substituted Amides organic-chemistry.org

Synthesis of Fused Polycyclic Systems Incorporating the Imidazo[4,5-b]pyridine Core

The construction of fused polycyclic systems based on the imidazo[4,5-b]pyridine core leads to novel molecular architectures with potentially unique biological activities. These strategies often involve the intramolecular cyclization of appropriately functionalized imidazo[4,5-b]pyridine derivatives.

One approach involves the synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones. nih.gov These compounds can be synthesized through a series of reactions that build upon the core heterocyclic structure, ultimately leading to the formation of a new fused ring. The specific substitution pattern on the starting imidazo[4,5-b]pyridine dictates the structure of the resulting tricyclic system.

Another strategy involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org This method provides a route to highly oxygenated derivatives of 1-deazapurines (imidazo[4,5-b]pyridines), including 4-hydroxyimidazo[4,5-b]pyridinones. rsc.org While not directly starting from a pre-formed imidazo[4,5-b]pyridine, this approach highlights a synthetic pathway to fused systems containing this core.

The development of novel fused heterocycles often relies on the strategic introduction of reactive functional groups that can participate in cyclization reactions. For instance, the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives with alkenyl or alkynyl groups at the C5-position can lead to spontaneous cyclization, forming imidazo[2,1,5-de]quinolizines. nih.gov Although this example pertains to a different isomer, the principle of using strategically placed reactive groups to construct fused systems is broadly applicable.

Design and Synthesis of Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to achieve improved efficacy, selectivity, or pharmacokinetic profiles. The this compound scaffold serves as an excellent platform for the creation of such hybrid molecules.

For example, novel derivatives of 5,6-dimethoxyindanone have been coupled with substituted pyridines to generate hybrid molecules with potential antimicrobial activity. researchgate.net This approach involves the synthesis of a Schiff's base from 5,6-dimethoxyindanone, which is then cyclized with an appropriate partner to yield the final hybrid structure. researchgate.net

Hybrid Molecule TypeSynthetic StrategyPotential ApplicationReference
Indanone-Pyridine HybridsSchiff's base formation and cyclizationAntimicrobial researchgate.net
General Hybrid MoleculesLinkage of pharmacophores via spacersVaried Therapeutic AreasGeneral Knowledge

Future Perspectives and Unaddressed Research Avenues

Advancements in Asymmetric Synthesis of Chiral Imidazo[4,5-b]pyridine Derivatives

The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic profiles. While significant progress has been made in the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives in general, the specific application to the imidazo[4,5-b]pyridine system remains an area ripe for exploration. chim.it The development of efficient methods for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions showcases a potential pathway. nih.gov

Future research must focus on adapting these advanced catalytic strategies to the imidazo[4,5-b]pyridine core. Key challenges include overcoming the coordinating ability of the pyridine nitrogen, which can interfere with many catalytic systems. chim.it The development of novel chiral catalysts and reaction conditions tailored for this specific scaffold is essential. Success in this area would enable the creation of enantiomerically pure imidazo[4,5-b]pyridine derivatives, allowing for a more precise evaluation of their structure-activity relationships and interaction with chiral biological targets like enzymes and receptors.

Exploration of Novel Therapeutic Targets and Indications

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated activity against a wide array of biological targets, confirming the versatility of this heterocyclic system. researchgate.netnih.gov A significant body of research has focused on their potential as anticancer agents, with demonstrated inhibitory activity against several key proteins involved in cell proliferation and survival. irb.hrnih.gov

Key therapeutic targets that have been identified for imidazo[4,5-b]pyridine derivatives include:

Aurora Kinases (A, B, and C): These serine/threonine kinases are crucial for mitosis, and their overexpression is linked to various cancers. nih.govresearchgate.net Several imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of these kinases. nih.govresearchgate.net

Src Family Kinases (SFKs): Deregulated SFK signaling is a key factor in the development of aggressive brain tumors like glioblastoma. nih.gov Novel imidazo[4,5-c]pyridin-2-one derivatives have been identified as potential SFK inhibitors for glioblastoma treatment. nih.gov

Bromodomain and Extra-Terminal (BET) Proteins: A recent study reported the discovery of a potent and selective BET inhibitor with an imidazo[4,5-b]pyridine core for the management of neuropathic pain by reducing neuroinflammation. acs.org

DNA/RNA: Due to their structural similarity to purines, some tetracyclic imidazo[4,5-b]pyridine derivatives exhibit moderate to high binding affinities for DNA and RNA, suggesting these nucleic acids are potential cellular targets for antiproliferative activity. irb.hr

Beyond oncology, the scaffold has shown potential in other therapeutic areas. For instance, certain derivatives have been investigated as anti-inflammatory compounds in the context of retinal ischemia and obesity-related inflammation. nih.gov Others have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by targeting methionyl-tRNA synthetase. nih.gov

An unaddressed avenue of research is the systematic screening of diverse imidazo[4,5-b]pyridine libraries against a broader range of therapeutic targets. This could uncover entirely new indications for this compound class. Exploring their potential in neurodegenerative diseases, metabolic disorders, and other infectious diseases could yield significant breakthroughs.

Table 1: Investigated Therapeutic Targets for Imidazo[4,5-b]pyridine Derivatives
Target ClassSpecific TargetTherapeutic IndicationReference
KinasesAurora Kinases (A, B, C)Cancer nih.govresearchgate.net
KinasesSrc Family Kinases (SFKs)Glioblastoma nih.gov
EpigeneticBET ProteinsNeuropathic Pain acs.org
EnzymesMethionyl-tRNA synthetaseAfrican Trypanosomiasis nih.gov
Nucleic AcidsDNA/RNACancer irb.hr
Inflammatory MediatorsTNF-α, IL-6Retinal Ischemia, Inflammation nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

The design and optimization of novel drug candidates is a complex, multi-parameter process that can be significantly accelerated by artificial intelligence (AI) and machine learning (ML). mdpi.commdpi.com These technologies are revolutionizing drug discovery by enabling rapid, data-driven decision-making. springernature.com For the imidazo[4,5-b]pyridine scaffold, AI/ML can be applied in several key areas.

De Novo Design: Generative AI models, using frameworks like deep reinforcement learning, can design novel imidazo[4,5-b]pyridine derivatives from scratch. springernature.comslideshare.net These models learn the underlying chemical rules and patterns from existing molecular databases to generate new structures optimized for desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for imidazo[4,5-b]pyridine derivatives to predict the biological activity of new, unsynthesized compounds. slideshare.net This allows for the efficient prioritization of candidates for synthesis and testing, saving time and resources. A recent study successfully used a machine learning model for the bioactive prediction and screening of novel FLT3 inhibitors based on the related imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov

Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and clinical trials to identify and validate novel therapeutic targets for which imidazo[4,5-b]pyridine derivatives may be effective. mdpi.com

The primary challenge in applying AI to this specific compound class is the need for large, high-quality datasets. Future efforts should focus on generating robust experimental data for a diverse set of imidazo[4,5-b]pyridine analogues to train more accurate and predictive AI models.

Development of Prodrug Strategies for Imidazo[4,5-b]pyridine Analogues

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often employed to overcome poor pharmacokinetic properties, such as low bioavailability, poor solubility, or rapid metabolism. For imidazo[4,5-b]pyridine analogues that exhibit promising in vitro activity but fail in vivo due to poor drug-like properties, a prodrug approach could be transformative.

The development of temozolomide, an imidazotetrazine prodrug, serves as an excellent case study. mdpi.com Temozolomide itself is a "prodrug of a prodrug" that undergoes non-enzymatic chemical conversion under physiological conditions to release the active alkylating agent. mdpi.com This chemical-controlled activation provides for excellent oral bioavailability and distribution, including penetration of the blood-brain barrier. mdpi.com

Future research could explore similar strategies for the imidazo[4,5-b]pyridine core. This would involve designing derivatives with specific functional groups that can be cleaved enzymatically or chemically in a targeted manner to release the active parent drug. Potential strategies include:

Ester Prodrugs: To improve the solubility and membrane permeability of compounds with hydroxyl or carboxyl groups.

Phosphate Prodrugs: To significantly enhance aqueous solubility for intravenous administration.

Bioreductive Prodrugs: For targeted release in hypoxic environments, such as those found in solid tumors.

The systematic design and evaluation of prodrugs for promising imidazo[4,5-b]pyridine leads is a critical and currently unaddressed research avenue that could rescue potentially valuable therapeutic agents from developmental failure.

Q & A

What are the optimal synthetic routes for preparing 5,6-Dimethoxy-3H-imidazo[4,5-b]pyridine, and how can structural integrity be confirmed?

Basic
Methodology :

  • Synthesis : React 5,6-dimethoxy-pyridine-2,3-diamine with aldehydes or ketones under phase-transfer catalysis (e.g., pyridine/water mixtures) to cyclize the imidazo[4,5-b]pyridine core. Adjust substituents via alkylation or cyanoethylation at the N3 position using acrylonitrile in pyridine/water (5:1 ratio) .
  • Characterization : Confirm structure via 1^1H NMR (proton environments at δ 2.5–3.5 ppm for methoxy groups), mass spectrometry (molecular ion peaks), and elemental analysis (>98% purity) .

What spectroscopic techniques are critical for characterizing imidazo[4,5-b]pyridine derivatives?

Basic
Methodology :

  • 1^1H NMR : Identify methoxy protons (singlets at δ 3.8–4.0 ppm) and aromatic protons in fused rings (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns (e.g., loss of methoxy groups).
  • Elemental Analysis : Validate C, H, N, S composition to rule out impurities .

How can conflicting data in anti-inflammatory assays for imidazo[4,5-b]pyridine derivatives be resolved?

Advanced
Methodology :

  • Model Specificity : Test compounds in both acute (e.g., carrageenan-induced paw edema) and chronic inflammation models (e.g., collagen-induced arthritis) to assess context-dependent efficacy .
  • Dose-Response Analysis : Use nonlinear regression to identify optimal dosages and minimize false negatives/positives.
  • Purity Verification : Re-examine compound purity via HPLC; impurities like unreacted intermediates may skew results .

What strategies mitigate genotoxic risks of imidazo[4,5-b]pyridine derivatives during drug development?

Advanced
Methodology :

  • Metabolite Screening : Identify genotoxic metabolites (e.g., hydroxylamine derivatives) via LC-MS/MS and test for DNA adduct formation using 32^{32}P-postlabeling .
  • CYP450 Inhibition : Assess interactions with CYP1A2 (primary metabolizer of heterocyclic amines) using liver microsomes to predict detoxification pathways .

How to optimize reaction conditions for introducing substituents at the N3 position of the imidazo[4,5-b]pyridine core?

Advanced
Methodology :

  • Cyanoethylation : Use pyridine/water (5:1) as a basic catalyst for nucleophilic 1,4-addition of acrylonitrile to the thiol group at N3. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Hydrolysis Optimization : Convert nitriles to carboxylic acids using 6M HCl under reflux (80°C, 12 hr) to avoid side reactions .

What computational methods predict the antioxidative potential of novel imidazo[4,5-b]pyridine derivatives?

Advanced
Methodology :

  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify regions prone to radical scavenging.
  • Molecular Docking : Simulate binding to antioxidative enzymes (e.g., superoxide dismutase) using AutoDock Vina .

What in vivo models are appropriate for evaluating the bioactivity of imidazo[4,5-b]pyridine compounds?

Basic
Methodology :

  • Anti-inflammatory : Carrageenan-induced rat paw edema (measure exudate volume reduction at 3–6 hr post-administration) .
  • Anticancer : Subcutaneous xenograft models (e.g., HCT-116 colorectal tumors) to assess tumor growth inhibition .

How to address contradictory data in metabolic activation vs. detoxification pathways?

Advanced
Methodology :

  • Isotope Tracing : Use 14^{14}C-labeled compounds to track metabolic fate in hepatocytes. Compare glucuronidation (detoxification) vs. hydroxylation (activation) rates .
  • Knockout Models : Employ CYP1A2-deficient mice to isolate enzyme-specific effects on toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.